4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]-N-(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S2/c1-21-7-11-25(12-8-21)29-28-30-27(20-34-28)24-9-13-26(14-10-24)35(32,33)31-17-15-23(16-18-31)19-22-5-3-2-4-6-22/h2-14,20,23H,15-19H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOWCDOTKSLUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article synthesizes available research findings to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a thiazole ring, a piperidine moiety, and a sulfonamide group. Its structural formula can be represented as follows:
Neuropharmacological Effects
Research indicates that compounds with similar structural motifs exhibit significant acetylcholinesterase (AChE) inhibitory activity , which is crucial for the treatment of Alzheimer's disease. For instance, derivatives containing thiazole and piperidine have shown promising results in inhibiting AChE, thereby enhancing acetylcholine levels in the brain and potentially improving cognitive functions .
Table 1: Acetylcholinesterase Inhibition Data
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar thiazole derivatives have been identified as kinesin spindle protein (KSP) inhibitors , which arrest cell division and induce apoptosis in cancer cells. The mechanism involves disrupting the mitotic spindle formation, leading to cell cycle arrest and subsequent cell death .
In vitro studies have demonstrated that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of AChE : By inhibiting AChE, the compound increases acetylcholine levels, which may enhance synaptic transmission and improve cognitive function.
- KSP Inhibition : The compound may interfere with mitotic processes by inhibiting KSP, leading to apoptosis in rapidly dividing cells.
- Molecular Interactions : Molecular docking studies suggest that the compound binds effectively to target proteins involved in neurotransmission and cell division, enhancing its pharmacological profile .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Acetylcholinesterase Inhibitors : A series of thiazole derivatives were synthesized and evaluated for their AChE inhibitory activity. One compound demonstrated an IC50 value significantly lower than others tested, highlighting the importance of structural modifications in enhancing biological efficacy .
- KSP Inhibitor Research : In a study focused on KSP inhibitors, a related thiazole derivative was shown to effectively induce apoptosis in cancer cell lines through cell cycle arrest mechanisms . This suggests that our compound may share similar properties.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues, their substituents, and reported biological activities:
Key Structural and Functional Differences
ML277 replaces the sulfonyl with a carboxamide-linked tosylpiperidine, optimizing hydrogen-bonding interactions for ion channel modulation .
N-Aryl Substitutions :
- The 4-methylphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing nitro group in 11a or the polar pyridinyl group in the SPR-active compound .
- Compound 26’s hydrazine side chain introduces a Schiff base, enabling metal chelation or redox activity, which is absent in the target compound .
Biological Implications: The 4-nitrophenoxy substituent in ’s derivatives enhances anthelmintic activity, suggesting that electron-withdrawing groups improve target engagement in parasitic systems . The absence of a sulfonyl group in compound 26 correlates with reduced steric hindrance, possibly favoring penetration into bacterial cell walls .
Preparation Methods
Chlorosulfonation of 4-Benzylpiperidine
The sulfonyl chloride intermediate is synthesized by reacting 4-benzylpiperidine with chlorosulfonic acid under anhydrous conditions:
Conditions :
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Reaction Time: 3–4 hours.
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Yield: 75–80% after purification via vacuum distillation.
Formation of the Thiazole Core
Hantzsch Thiazole Synthesis
The thiazole ring is constructed using α-bromo ketone and thiourea:
Optimized Protocol :
-
Reactants :
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α-Bromo ketone (1.0 eq.), thiourea (1.2 eq.).
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Solvent : Ethanol, refluxed at 80°C for 6 hours.
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Workup : Precipitation in ice-water, filtration, and recrystallization from ethyl acetate.
Coupling of Sulfonyl Chloride to Thiazole Intermediate
Sulfonylation Reaction
The sulfonyl chloride intermediate reacts with the aminothiazole derivative under basic conditions:
Key Parameters :
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Base : Triethylamine (2.5 eq.) in tetrahydrofuran (THF).
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Temperature : 0–5°C to minimize side reactions.
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Reaction Time : 4–5 hours.
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Purification : Column chromatography (SiO₂, hexane:ethyl acetate = 3:1).
N-(4-Methylphenyl) Functionalization
Buchwald-Hartwig Amination
The final step introduces the N-(4-methylphenyl) group via palladium-catalyzed coupling:
Catalytic System :
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Catalyst : Pd₂(dba)₃ (5 mol%).
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Ligand : BINAP (12 mol%).
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Base : Cs₂CO₃ (2.0 eq.).
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Solvent : 1,4-Dioxane at 100°C for 24 hours.
Industrial-Scale Optimization
Solvent and Temperature Effects
| Parameter | Laboratory Scale | Pilot Scale (10 kg) |
|---|---|---|
| Solvent | THF | Chloroform |
| Temperature | 0–5°C | 5–10°C |
| Reaction Time | 4–5 hours | 3 hours |
| Yield | 65–70% | 67–70% |
Chloroform enhances solubility of intermediates, reducing reaction time without compromising yield.
Quality Control and Impurity Profiling
Common Byproducts
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Des-sulfonated Derivative : Forms if sulfonylation is incomplete (HPLC RRT: 1.2).
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Over-alkylated Product : Arises from excess 4-iodotoluene (HPLC RRT: 1.5).
Mitigation Strategies :
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Strict stoichiometric control of Pd catalyst.
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Use of scavengers like molecular sieves to absorb excess reagents.
Q & A
Q. Q1. What are the recommended synthetic routes for 4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
Sulfonylation : Reacting 4-benzylpiperidine with a sulfonyl chloride derivative under basic conditions (e.g., NaH or pyridine) to introduce the sulfonyl group .
Thiazole Ring Formation : A Hantzsch thiazole synthesis approach, using α-haloketones and thiourea derivatives, followed by coupling with 4-methylaniline .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/water) is recommended for isolating the final product .
Key Optimization : Control reaction temperature (70–90°C for sulfonylation), use anhydrous solvents (DMF or THF), and monitor progress via TLC or LC-MS .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- NMR :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.2 ppm (piperidine CH₂ and sulfonyl group), δ 2.3 ppm (N-methylphenyl CH₃) .
- ¹³C NMR : Signals near 165 ppm (thiazole C2), 55–60 ppm (piperidine carbons) .
- IR : Stretching bands at 1150–1250 cm⁻¹ (S=O), 1600 cm⁻¹ (C=N) .
- MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~521 g/mol) with fragmentation patterns matching sulfonyl and benzylpiperidine groups .
Advanced Research Questions
Q. Q3. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?
Q. Q4. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological targets (e.g., kinases or GPCRs)?
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinase targets). Focus on hydrogen bonds between the thiazole amine and conserved residues (e.g., Glu91 in p38 MAPK) .
Pharmacophore Mapping : Identify critical moieties (sulfonyl group for solubility, benzylpiperidine for lipophilicity) .
In Vitro Assays : Compare IC₅₀ values against analogs lacking the 4-methylphenyl group to assess substituent effects .
Q. Q5. How can researchers address discrepancies in biological activity data across different studies (e.g., conflicting IC₅₀ values)?
- Variables to Control :
- Assay conditions (pH, ATP concentration in kinase assays).
- Cell line variability (e.g., HEK293 vs. HeLa).
- Statistical Validation : Use ANOVA or Student’s t-test to confirm reproducibility.
- Meta-Analysis : Cross-reference data with PubChem BioAssay entries for analogous thiazole derivatives .
Methodological and Technical Questions
Q. Q6. What chromatographic methods are optimal for purity analysis and separation of synthetic intermediates?
- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm .
- TLC : Silica gel 60 F₂₅₄, mobile phase chloroform:methanol (9:1) for monitoring sulfonylation .
Q. Q7. How can computational tools (e.g., DFT, molecular dynamics) predict the compound’s stability or degradation pathways?
- DFT Calculations : Gaussian 09 to optimize geometry and calculate bond dissociation energies (BDEs) for labile groups (e.g., sulfonyl) .
- Degradation Prediction : Simulate hydrolysis of the sulfonamide bond in aqueous buffers (pH 1–10) using MD simulations (GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
